Melting Point Depression Relative to Parent 1,2,3-Benzotriazin-4(3H)-one Enables Purity Control
The target compound exhibits a melting point of 114 °C (off‑white solid) , which is notably lower than that of the parent 1,2,3‑benzotriazin‑4(3H)‑one (m.p. 119–121 °C) . This 5–7 °C depression arises from the hydroxyethyl substituent disrupting crystal packing and provides a straightforward differential identity check during incoming quality control that cannot be mimicked by the unsubstituted scaffold or by 3‑methyl‑ (m.p. ~128 °C) or 3‑phenyl‑ (m.p. ~155 °C) analogs.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 114 °C (off‑white solid) |
| Comparator Or Baseline | Parent 1,2,3‑benzotriazin‑4(3H)‑one: 119–121 °C; 3‑methyl analog: ~128 °C; 3‑phenyl analog: ~155 °C |
| Quantified Difference | Δ = –5 to –7 °C vs parent; –14 °C vs 3‑methyl; –41 °C vs 3‑phenyl |
| Conditions | Capillary melting‑point apparatus; off‑white solids dried at room temperature |
Why This Matters
The lower, distinct melting point serves as a definitive batch‑identity marker that prevents mis‑shipment of unsubstituted or differently substituted analogs.
